Methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride
Description
Table 1: Key Identifiers
Molecular Formula and Constitutional Isomerism
The molecular formula C₉H₁₂Cl₂N₂O₂ distinguishes the hydrochloride salt from its non-ionic base form (C₉H₁₁ClN₂O₂). Constitutional isomerism arises from variations in substituent placement:
- Pyridine ring substitution : The chlorine atom’s position (e.g., 2-chloro vs. 3-chloro or 4-chloro) generates regioisomers. For example, methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate represents a constitutional isomer with altered chlorine placement.
- Ester group orientation : Reversing the ester’s methyl group and carboxylate positions would yield alternative constitutional isomers.
Table 2: Constitutional Isomer Comparison
| Isomer Type | Example Structure | Key Difference |
|---|---|---|
| Pyridine Substitution | Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate | Chlorine position on pyridine |
| Ester Orientation | Ethyl 3-amino-3-(2-chloropyridin-4-yl)propanoate | Alkyl group on ester |
Stereochemical Analysis of Chiral Centers
The compound exhibits a single chiral center at the C3 position of the propanoate chain, resulting in two enantiomers:
- (3R)-configuration : Observed in the non-ionic base form (CID 156022565).
- (3S)-configuration : Present in the hydrochloride salt (CAS 2703745-84-8).
The stereochemistry is explicitly defined in the SMILES notation (O=C(OC)CC@HC1=CC(Cl)=NC=C1.Cl[H] ), where the @ symbol denotes the S-configuration. Enantiomeric purity is critical for biological activity, as chirality influences molecular recognition and binding affinity.
Crystal Structure Determination via X-Ray Diffraction
While X-ray crystallography data for this specific compound are not available in the provided sources, analogous methodologies from PubChem and the Protein Data Bank highlight standard practices:
- Crystallization : Typically involves solvent evaporation or vapor diffusion with precipitating agents like PEG 4000.
- Unit Cell Parameters : For similar small molecules, unit cell dimensions often fall in the range of a = 4–50 Å, b = 4–50 Å, c = 10–150 Å, with space groups such as P31 or P212121.
- Data Collection : Synchrotron radiation or rotating anode X-ray sources (e.g., Rigaku RU200) enable high-resolution diffraction measurements.
The absence of reported crystal data for this compound suggests opportunities for future structural studies.
Tautomeric and Conformational Dynamics
Tautomerism is unlikely due to the absence of proton-donor/acceptor pairs adjacent to the amino group. However, conformational flexibility arises from:
- Ester Group Rotation : Free rotation around the C–O bond of the methyl ester enables multiple conformers.
- Pyridine Ring Orientation : The chloropyridinyl group may adopt axial or equatorial positions relative to the propanoate chain, influenced by steric and electronic factors.
- Ammonium Chloride Interaction : The protonated amino group engages in ionic interactions with the chloride ion, stabilizing specific conformations.
Computational modeling (e.g., density functional theory) could further elucidate preferred conformers and energy barriers to rotation.
Properties
IUPAC Name |
methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)5-7(11)6-2-3-12-8(10)4-6;/h2-4,7H,5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMLCQCXWGGTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=NC=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
A widely cited method (US Patent 6,448,228) resolves racemic mixtures of methyl RS-3-amino-3-(2-chloropyridin-4-yl)propanoate using D-tartaric acid as a chiral resolving agent. The process involves:
- Racemic Synthesis : Condensation of 2-chloropyridine-4-carbaldehyde with methyl acrylate via Michael addition, followed by amination.
- Resolution : Treatment with D-tartaric acid in methanol, yielding the (S)-enantiomer as a diastereomeric salt.
- Hydrochloride Formation : Neutralization with HCl to precipitate the target hydrochloride.
Key Parameters
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Michael Addition | −15°C, N-methylmorpholine catalyst | 85% | 92% |
| Resolution | Methanol, 24 h stirring | 91% | 99% ee |
| Hydrochloride Isolation | HCl/EtOAc recrystallization | 89% | >99% |
This method achieves high enantiomeric excess (99% ee) but requires costly resolving agents and multiple crystallization steps.
Multi-Step Synthesis from 2-Chloropyridine-4-carboxylic Acid
A modular approach (VulcanChem, 2024) constructs the pyridine core before introducing the amino ester moiety:
- Chloropyridine Synthesis : 4-Hydroxypyridine treated with POCl₃/PCl₅ at 115°C for 2 h.
- Esterification : Reaction with thionyl chloride in methanol, yielding methyl 2-chloropyridine-4-carboxylate.
- Amination : Reductive amination using NH₃ and H₂/Pd-C, followed by HCl quenching.
Optimization Insights
- Chlorination with POCl₃/PCl₅ (10:1 ratio) minimizes byproducts (e.g., 2,6-dichloro derivatives).
- Pd-C hydrogenation at 50 psi H₂ ensures complete reduction of intermediates.
Yield Comparison
| Intermediate | Yield |
|---|---|
| 2-Chloropyridine-4-carboxylic acid | 78% |
| Methyl ester | 95% |
| Final hydrochloride | 82% |
Boronic Acid Cross-Coupling Approach
CN104356057A discloses a Suzuki-Miyaura coupling route using 4-methylpyridine-3-boronic acid:
- Borylation : 3-Bromo-4-methylpyridine reacted with bis(pinacolato)diboron.
- Coupling : Reaction with methyl 3-aminopropanoate ester under Pd(OAc)₂ catalysis.
- HCl Salt Formation : Treatment with HCl gas in ethyl acetate.
Reaction Conditions
Advantages :
Chlorination-Hofmann Degradation Sequence
EP1070053B1 utilizes Hofmann degradation to convert carboxamides to amines:
- Carboxamide Synthesis : 2-Chloro-4-methylnicotinic acid reacted with SOCl₂, then NH₃.
- Degradation : Treatment with Br₂/NaOH (Hofmann conditions), yielding 3-amino-2-chloro-4-methylpyridine.
- Esterification : Methanol/HCl esterification of the free acid.
Critical Observations
- Excess Br₂ (2.5 eq.) ensures complete amide degradation.
- Side products (e.g., nitriles) are minimized at 70°C.
Yield Profile
| Step | Yield |
|---|---|
| Carboxamide formation | 75% |
| Hofmann degradation | 68% |
| Esterification | 90% |
Industrial-Scale Continuous Flow Synthesis
Recent advancements (PMC, 2022) report a continuous flow method to enhance throughput:
- Michael Addition : 2-Chloropyridine-4-carbaldehyde and methyl acrylate in a microreactor (50°C, 5 min residence time).
- Enzymatic Amination : Immobilized transaminase (ATA-117) for stereoselective amination.
- In-line Crystallization : HCl gas introduced post-reaction to precipitate the hydrochloride.
Performance Metrics
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Chiral Resolution | 89% | 99 | Moderate | 450 |
| Multi-Step Synthesis | 82% | 98 | High | 320 |
| Boronic Acid Coupling | 88% | 98 | High | 380 |
| Hofmann Degradation | 68% | 95 | Low | 290 |
| Continuous Flow | 91% | 99.5 | Very High | 410 |
Key Trends :
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula ·HCl. It is a propanoate derivative that features a pyridine ring substituted with a chlorine atom at the 2-position. The amino group and ester functionality present in the compound make it valuable in various chemical and biological applications.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Building block It serves as a building block in the synthesis of complex organic molecules.
- Potential biological activity The compound is studied for its potential biological activity and interaction with biomolecules.
- Pharmaceutical intermediate Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
- Development of new materials It is used in the development of new materials and chemical processes.
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial activity Preliminary studies suggest that this compound demonstrates moderate antibacterial properties against various Gram-positive and Gram-negative bacteria. Its effectiveness has been assessed through minimum inhibitory concentration (MIC) tests, revealing activity comparable to established antibiotics like penicillin.
- Antichlamydial properties Recent investigations have highlighted its selective activity against Chlamydia species. The compound's structural features contribute to its ability to disrupt the chlamydial life cycle, making it a candidate for further drug development targeting this pathogen.
- Enzyme interaction studies The compound has been utilized as a probe in biochemical assays to study enzyme activity and protein interactions. It has shown potential in modulating the activity of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Interactions with biomolecules
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Properties
The compound is compared below with four analogs identified in the evidence (see Table 1 for a summary):
Ethyl (3R/S)-3-amino-3-(2,4-difluorophenyl)propanoate Hydrochloride
- Structural Differences : Replaces the 2-chloropyridinyl group with a 2,4-difluorophenyl ring and uses an ethyl ester instead of a methyl ester.
- Fluorine’s high electronegativity may enhance metabolic stability compared to chlorine.
Methyl 3-amino-3-(pyridin-4-yl)propanoate Dihydrochloride
- Structural Differences : Lacks the 2-chloro substituent on the pyridine ring and exists as a dihydrochloride salt.
- Impact :
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Structural Differences: Features a 5-fluoro substituent and an amino group at the pyridine’s 2-position instead of chlorine.
- Impact: The amino group on pyridine increases basicity, altering pH-dependent solubility. Fluorine’s smaller size may reduce steric effects compared to chlorine.
Methyl 3-amino-3-(3-chlorophenyl)propanoate Hydrochloride
- Structural Differences : Substitutes the pyridine ring with a 3-chlorophenyl group.
- Chlorine at the 3-position (meta) on phenyl may alter electronic distribution compared to 2-chloro on pyridine.
Data Table: Comparative Analysis
Table 1. Structural and Molecular Comparison of Analogs
Research Findings and Implications
Electronic Effects : The 2-chloropyridinyl group in the target compound introduces significant electron withdrawal, which may stabilize negative charges in transition states during chemical reactions, contrasting with the electron-neutral phenyl analogs.
Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases, though the dihydrochloride analog () likely offers superior solubility.
Bioactivity : Pyridine derivatives often exhibit enhanced binding to biological targets (e.g., kinases) compared to phenyl analogs due to nitrogen’s hydrogen-bonding capability.
Biological Activity
Methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a propanoate backbone, an amino group, and a chlorinated pyridine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with various biomolecular targets.
- Molecular Formula : C9H12ClN2O2·HCl
- Molecular Weight : 216.67 g/mol
- CAS Number : 26377-17-3
The structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in medicinal chemistry.
This compound interacts with specific enzymes and receptors in biological systems. The presence of the amino group and the chlorinated pyridine enhances its ability to modulate biological pathways. Studies have shown that this compound may act as an inhibitor or modulator of certain enzymatic activities, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates moderate antibacterial properties against various Gram-positive and Gram-negative bacteria. Its effectiveness was assessed through minimum inhibitory concentration (MIC) tests, revealing activity comparable to established antibiotics like penicillin.
- Antichlamydial Properties : Recent investigations have highlighted its selective activity against Chlamydia species. The compound's structural features contribute to its ability to disrupt the chlamydial life cycle, making it a candidate for further drug development targeting this pathogen .
- Enzyme Interaction Studies : The compound has been utilized as a probe in biochemical assays to study enzyme activity and protein interactions. It has shown potential in modulating the activity of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Screening
In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated significant antibacterial effects with MIC values ranging from 8 to 64 µg/mL, demonstrating its potential as a lead compound for antibiotic development .
Case Study: Selective Activity Against Chlamydia
A study focused on the antichlamydial properties revealed that this compound effectively reduced chlamydial inclusion numbers in infected cell lines. The mechanism appears to involve interference with the pathogen's replication cycle, suggesting its utility in developing targeted therapies for chlamydial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
